Boc-beta-Ala-OH Boc-beta-Ala-OH Boc-β-Ala-OH is a reagent used in the synthesis of quinazolines as platelet aggregation inhibitors and ligands of integrin.

Brand Name: Vulcanchem
CAS No.: 3303-84-2
VCID: VC21542250
InChI: InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11)
SMILES: CC(C)(C)OC(=O)NCCC(=O)O
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol

Boc-beta-Ala-OH

CAS No.: 3303-84-2

Cat. No.: VC21542250

Molecular Formula: C8H15NO4

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Boc-beta-Ala-OH - 3303-84-2

CAS No. 3303-84-2
Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11)
Standard InChI Key WCFJUSRQHZPVKY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCCC(=O)O

Physical and Chemical Properties

Boc-beta-Ala-OH possesses distinctive physical and chemical characteristics that determine its behavior in various chemical reactions and applications. These properties are summarized in the following table:

PropertyValueSource
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Physical AppearanceWhite to off-white crystalline powder
Melting Point76-78 °C
Boiling Point333.9±25.0 °C (Predicted)
Density1.129±0.06 g/cm³ (Predicted)
pKa4.46±0.10 (Predicted)
SolubilitySlightly soluble in DMSO and methanol
Storage ConditionsDark place, sealed, dry, room temperature
InChIKeyWCFJUSRQHZPVKY-UHFFFAOYSA-N

The compound's moderate solubility in polar organic solvents facilitates its incorporation into various synthetic procedures while its stability under standard laboratory conditions makes it practical for routine chemical applications. The melting point range of 76-78°C indicates a relatively pure compound with consistent intermolecular forces .

Structural Characteristics and Reactivity

Boc-beta-Ala-OH features two primary functional groups that define its chemical behavior:

The Boc Protecting Group

The tert-butoxycarbonyl (Boc) group serves as a protecting unit for the amine functionality, preventing unwanted side reactions during chemical synthesis. This group can be selectively removed under mild acidic conditions, making it particularly valuable in sequential synthetic strategies . The Boc protection strategy is fundamental in peptide chemistry where controlled deprotection is essential.

Carboxylic Acid Functionality

The terminal carboxylic acid group provides a reactive site for amide bond formation, particularly important in peptide synthesis. This group can react with primary amines in the presence of coupling agents such as EDC or HATU to form stable amide bonds . This reactivity pattern makes Boc-beta-Ala-OH an excellent building block for various biochemical constructs.

The unique positioning of the amino group at the beta carbon creates structural properties distinct from alpha-amino acids, affecting both the reactivity profile and the conformational properties of resulting peptides or other derivatives.

Synthetic Applications in Biochemistry

Boc-beta-Ala-OH serves multiple essential functions in modern synthetic biochemistry, with applications spanning several domains:

Peptide Synthesis

Boc-beta-Ala-OH is extensively employed in solid-phase peptide synthesis (SPPS), particularly in Boc-strategy SPPS where the Boc group is used for temporary protection of the amino function . The compound can be incorporated into growing peptide chains to introduce beta-alanine residues, which can affect the conformational properties and biological activity of the resulting peptides.

The incorporation of beta-alanine residues through Boc-beta-Ala-OH can provide peptides with enhanced resistance to enzymatic degradation, as the unusual beta-linkage is less recognized by proteolytic enzymes compared to the natural alpha-linkage in conventional peptides.

PROTAC Development

One of the most significant emerging applications of Boc-beta-Ala-OH is in the development of Proteolysis Targeting Chimeras (PROTACs) . These bifunctional molecules aim to induce targeted protein degradation and represent a promising approach in drug discovery.

In PROTAC development, Boc-beta-Ala-OH serves as a critical linker component. The molecule's structure allows it to connect protein-targeting ligands with E3 ligase recruiting moieties through its reactive functional groups . The terminal carboxylic acid forms amide bonds with primary amines in the presence of appropriate activators, while the protected amino group can be deprotected and subsequently functionalized.

Synthesis of Bioactive Molecules

Boc-beta-Ala-OH is utilized in the synthesis of quinazolines that function as platelet aggregation inhibitors and ligands of integrin . These compounds have significant implications in medicinal chemistry for cardiovascular and other therapeutic applications.

Reaction Mechanisms and Chemical Transformations

Understanding the reaction mechanisms involving Boc-beta-Ala-OH is crucial for its effective application in synthetic procedures:

Deprotection Chemistry

The Boc protecting group in Boc-beta-Ala-OH can be removed under mildly acidic conditions to reveal the free amine. This typically involves treatment with trifluoroacetic acid (TFA) in dichloromethane or similar acid systems . The deprotection proceeds through protonation of the carbonyl oxygen, followed by the formation of a tert-butyl cation and subsequent release of carbon dioxide, yielding the free amine.

Coupling Reactions

The carboxylic acid functionality of Boc-beta-Ala-OH participates in coupling reactions to form amide bonds. These reactions typically require activation of the carboxylic acid, which can be achieved using various coupling reagents including carbodiimides (e.g., EDC, DCC), phosphonium salts, or uronium-based activators like HATU .

The activated carboxylic acid forms an intermediate that readily reacts with amines to form amide bonds, a process fundamental to peptide synthesis and the construction of more complex molecular architectures.

Practical Considerations in Laboratory Usage

Several practical considerations govern the effective laboratory application of Boc-beta-Ala-OH:

Current Research Trends and Future Perspectives

Research involving Boc-beta-Ala-OH continues to evolve, with several trends emerging in recent literature:

Advanced PROTAC Design

The role of Boc-beta-Ala-OH in PROTAC development is expanding as researchers explore more sophisticated linker designs to optimize the performance of these protein degradation agents . The compound's versatility in chemical modification makes it an attractive building block for creating linkers with varied lengths, flexibilities, and solubility profiles.

Beta-Peptide Chemistry

The incorporation of beta-amino acids, facilitated by reagents like Boc-beta-Ala-OH, is an active area of research in peptide chemistry. Beta-peptides often exhibit enhanced stability against proteolytic degradation and can adopt unique secondary structures, properties that are being exploited in the development of peptide-based therapeutics with improved pharmacological profiles.

Comparative Analysis with Related Compounds

To better understand the unique properties and applications of Boc-beta-Ala-OH, it is instructive to compare it with related compounds:

Boc-Beta-Ala-OSu

Boc-Beta-Ala-OSu (N-hydroxysuccinimide ester of Boc-beta-Ala-OH) represents an activated form of Boc-beta-Ala-OH . This activated ester facilitates more efficient coupling reactions without requiring additional activating agents. While Boc-Beta-Ala-OSu offers enhanced reactivity, Boc-beta-Ala-OH provides greater stability and versatility in reaction planning.

Boc-Protected Alpha-Amino Acids

Unlike Boc-protected alpha-amino acids, Boc-beta-Ala-OH introduces a greater distance between the amino and carboxylic acid functionalities, affecting the conformational properties of resulting peptides or other derivatives. This structural difference can be exploited to modify the biological activity and stability of peptide-based compounds.

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